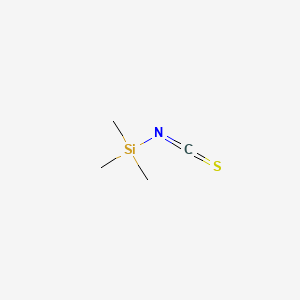

Trimethylsilyl isothiocyanate

Beschreibung

Overview of Trimethylsilyl Isothiocyanate (TMSNCS) as a Synthetic Reagent

This compound serves as a crucial reagent in a multitude of chemical transformations. wikipedia.orgresearchgate.net Its utility stems from the presence of both a reactive isothiocyanate moiety and a labile trimethylsilyl group. chemicalbull.comcymitquimica.com This dual functionality allows it to participate in a wide array of reactions, including but not limited to, thiocyanation, isothiocyanation, and the synthesis of various heterocyclic compounds. researchgate.netpublish.csiro.au

One of the key advantages of TMSNCS is its role as an ambident nucleophile. It can react through either the sulfur or the nitrogen atom, depending on the reaction conditions and the substrate. wikipedia.org As a sulfur nucleophile, it is effective in substituting halides in alkyl substrates to form alkyl thiocyanates, often under mild conditions with the aid of a phase-transfer catalyst. wikipedia.org Conversely, as a nitrogen nucleophile, it can add to the carbonyl group of aldehydes and substitute ether groups in acetals, typically through acid-catalyzed pathways. wikipedia.org

The reagent's stability and ease of handling, compared to other thiocyanating agents, make it a preferred choice in many synthetic protocols. researchgate.netpublish.csiro.au It is commercially available and can also be synthesized in high yield from chlorotrimethylsilane and a thiocyanate salt. publish.csiro.aulookchem.com The cleavage of the Si-N bond in the presence of protic solvents allows for the in situ generation of the thiocyanate ion, which can then participate in subsequent reactions. publish.csiro.au

The versatility of TMSNCS is further demonstrated by its application as a derivatizing agent in analytical chemistry, for instance, in the synthesis of amino acid thiohydantoins for analytical purposes. cymitquimica.comlookchem.com The trimethylsilyl group enhances the volatility and stability of the resulting derivatives, which is beneficial for techniques like gas chromatography-mass spectrometry (GC-MS). chemicalbull.comcymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C4H9NSSi |

| Molar Mass | 131.27 g·mol−1 |

| Boiling Point | 143 °C (289 °F; 416 K) |

| Density | 0.931 g·mL−1 |

| Refractive Index | 1.4785-1.4855 @ 20°C |

Data sourced from multiple references. wikipedia.orglookchem.comthermofisher.com

Historical Context of this compound (TMSNCS) Applications in Organic Synthesis

The exploration of organosilicon compounds in organic synthesis gained significant momentum in the latter half of the 20th century, and TMSNCS emerged as a valuable tool during this period. Initially, its applications were centered around its ability to act as a source of the isothiocyanate group in a more manageable form than other, more hazardous reagents.

Early research focused on fundamental reactions such as the conversion of organic halides to their corresponding thiocyanates and isothiocyanates. oup.com These studies laid the groundwork for understanding the reactivity and selectivity of TMSNCS. For instance, it was established that the reaction of organic halides with TMSNCS could yield both thiocyanate and isothiocyanate isomers, with the product distribution being influenced by reaction conditions. oup.com

The use of TMSNCS in the synthesis of heterocyclic compounds also has historical roots. Its reaction with various substrates to form intermediates that could be cyclized into different ring systems was an area of active investigation. osi.lvacs.org For example, its reaction with 3-(dialkylamino)-2H-azirines was shown to be a facile method for synthesizing 1-unsubstituted 4-(dialkylamino)imidazolin-2-ones and their corresponding 2-thione analogs. acs.org

Furthermore, the application of TMSNCS in cycloaddition reactions has been a subject of study. clockss.org Its ability to react with dienes and other unsaturated systems opened up pathways to more complex molecular architectures. The reaction of N-(trimethylsilyl)imines with isothiocyanates, including TMSNCS, to form 1-thia-3-azabutadienes, which then undergo intramolecular Diels-Alder reactions, is an example of its utility in constructing annulated thiazines. acs.org

The development of methods for the synthesis of thiohydantoins, important compounds in peptide chemistry and pharmaceutical research, also benefited from the use of TMSNCS as a derivatizing reagent for amino acids. lookchem.comjchemrev.com

Scope and Significance of this compound (TMSNCS) in Contemporary Chemical Research

In modern chemical research, the scope of TMSNCS applications has expanded significantly, driven by the continuous demand for efficient and selective synthetic methodologies. Its significance is underscored by its role in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net

A key area of contemporary research involves the use of TMSNCS in catalysis. It is employed in Lewis acid-catalyzed reactions, for example, in the electrophilic cyclization of certain bicyclic ketones in the presence of nucleophiles to create functionalized adamantane derivatives. thieme-connect.comcolab.ws In some instances, TMSNCS itself can be activated by a Lewis acid to enhance its reactivity. nih.gov

The synthesis of diverse heterocyclic structures remains a major focus. researchgate.net Recent reports highlight its use in one-pot syntheses of mercapto-1,2,4-triazoles and 2-amino-1,3,4-thiadiazoles in high yields. researchgate.net For example, various carboxylic acid hydrazides react efficiently with TMSNCS to form thiosemicarbazide intermediates that can be cyclized to the desired heterocyclic products. researchgate.net

Table 2: Examples of Heterocycles Synthesized Using TMSNCS

| Heterocycle Class | Reactants | Key Features of Synthesis |

|---|---|---|

| 2-Amino-1,3,4-oxadiazoles | Carboxylic acid hydrazides, I2/KI | In situ generation of thiosemicarbazide followed by cyclodesulfurization. wikipedia.orgresearchgate.net |

| Mercapto-1,2,4-triazoles | Hydrazides | Efficient one-pot synthesis under basic conditions. researchgate.net |

| 2-Amino-1,3,4-thiadiazoles | Carboxylic acid hydrazides | In situ thiosemicarbazide formation followed by cyclodehydration. researchgate.net |

| Annulated thiazines | N-(trimethylsilyl)imines | Intramolecular Diels-Alder reaction of in situ formed 1-thia-3-azabutadienes. acs.org |

Furthermore, TMSNCS is instrumental in the synthesis of thiocarbonyl compounds and their derivatives. nii.ac.jp It also finds application in protecting group chemistry, where the isothiocyanate group can serve as a versatile protecting group for amines, which can be subsequently transformed into a variety of other functional groups. nih.govnih.gov

The development of novel thiocyanation reactions using TMSNCS continues to be an active area of research. jst.go.jp For instance, a combination of 1-chloro-1,2-benziodoxol-3-(1H)-one and TMSNCS has been shown to be an effective system for the thiocyanation of electron-rich aromatic compounds. jst.go.jp This method is proposed to proceed through the in situ generation of the reactive species, thiocyanogen chloride. jst.go.jp

The ongoing exploration of TMSNCS in organic synthesis highlights its enduring importance as a versatile and valuable reagent in the chemist's toolkit. researchgate.netpublish.csiro.au Its ability to participate in a wide range of transformations, coupled with its favorable handling properties, ensures its continued relevance in the pursuit of novel and efficient synthetic strategies.

Eigenschaften

IUPAC Name |

isothiocyanato(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTUPERVRFLGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062307 | |

| Record name | Isothiocyanatotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2290-65-5 | |

| Record name | Isothiocyanatotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, isothiocyanatotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isothiocyanatotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of Trimethylsilyl Isothiocyanate Tmsncs

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of a trimethylsilyl source with a thiocyanate salt or acid to produce isolable Trimethylsilyl isothiocyanate. These methods are well-established for preparing TMSNCS as a pure, stable reagent.

One of the most common laboratory-scale preparations involves the reaction of chlorotrimethylsilane (TMSCl) with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN). vulcanchem.com The reaction is typically carried out in an aprotic solvent, like acetonitrile, where the precipitation of the inorganic salt (e.g., potassium chloride) drives the reaction forward. The resulting TMSNCS is then purified by distillation.

Another documented direct synthesis involves the reaction of chlorotrimethylsilane with thiocyanic acid (HSCN). publish.csiro.auresearchgate.net This reaction can be facilitated by a phase-transfer catalyst, such as 18-crown-6, and is typically performed at reflux temperatures to achieve a high yield of the desired product. publish.csiro.auresearchgate.net

A summary of common direct synthesis reactions is presented below.

| Reactants | Catalyst/Solvent | Key Features |

| Trimethylsilyl chloride + Potassium thiocyanate | Acetonitrile | A standard method yielding high-purity TMSNCS after distillation. vulcanchem.com |

| Chlorotrimethylsilane + Thiocyanic acid | 18-crown-6 / Reflux | An efficient, high-yield synthesis route. publish.csiro.auresearchgate.net |

| Hexamethyldisilazane (HMDS) + Ammonium thiocyanate | Not specified in detail in sources | An alternative route using a different silylating agent. |

In Situ Generation Techniques

For many synthetic applications, the isolation of pure TMSNCS is not necessary. Instead, it can be generated in situ from stable, readily available precursors. This approach avoids the handling of the moisture-sensitive TMSNCS reagent and can be more convenient for one-pot syntheses.

A common in situ method involves the simple mixing of trimethylsilyl chloride (TMSCl) and a thiocyanate salt, such as sodium thiocyanate (NaSCN), within the reaction medium. For instance, TMSNCS can be generated in a biphasic system of hexanes and water; the precursors are stirred together for a period to form the reagent, after which the primary substrate is added to the mixture to proceed with the desired transformation. rsc.org

The cleavage of the Si–N bond in TMSNCS in the presence of protic solvents to release thiocyanate is another form of in situ reactivity. publish.csiro.auresearchgate.net This allows TMSNCS to act as a source of the thiocyanate anion directly within the reaction environment, simplifying procedures for reactions like the synthesis of 2-amino-1,3,4-thiadiazoles or mercapto-1,2,4-triazoles. researchgate.netrsc.org

| Precursors | Reaction System | Application Example |

| Sodium thiocyanate + Trimethylsilyl chloride | Biphasic mixture (e.g., hexanes and water) | Used for conjugate isothiocyanation of enones without isolating TMSNCS. rsc.org |

| Carboxylic acid hydrazides + TMSNCS | Acidic or basic conditions | In situ formation of thiosemicarbazides for heterocycle synthesis. researchgate.netrsc.org |

Optimization of Synthesis Conditions for Enhanced Purity and Yield

The efficiency of TMSNCS synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and reagent stoichiometry is crucial for maximizing yield and purity while minimizing reaction time and by-product formation.

Solvent Choice: The selection of a solvent is critical. In direct synthesis methods, aprotic solvents like acetonitrile or dichloromethane are often preferred. For certain applications involving TMSNCS, the choice of solvent significantly impacts product yield. For example, in the thiocyanation of anisole, using dichloromethane (CH₂Cl₂) as the solvent resulted in a 92% yield, whereas more polar solvents like methanol (MeOH) and acetonitrile (MeCN) gave much lower yields. jst.go.jp

Catalysis: The use of catalysts can dramatically improve reaction rates and yields. In the synthesis from TMSCl and thiocyanic acid, 18-crown-6 is used as a phase-transfer catalyst to facilitate the reaction. publish.csiro.auresearchgate.net While not specific to TMSNCS, related syntheses, such as that of trimethylsilyl cyanide, have been optimized by using catalytic amounts of an alkali metal iodide in conjunction with N-methylpyrrolidone, allowing the reaction to proceed at room temperature with high efficiency. google.com This suggests that similar catalytic systems could be explored for TMSNCS synthesis to improve process economy and mildness.

Purification: For applications requiring the pure reagent, fractional distillation under reduced pressure is the standard method for purification. This removes non-volatile impurities, such as inorganic salts, and any remaining solvent. The purity of the final product can be assessed by techniques like gas chromatography (GC), with purities often exceeding 92-94%. thermofisher.com

The table below illustrates the effect of solvent on the yield of a model thiocyanation reaction, highlighting the importance of condition optimization.

| Thiocyanate Source | Solvent | Yield of 4-methoxy-1-thiocyanatobenzene (%) |

| TMSNCS | CH₂Cl₂ | 92 |

| TMSNCS | MeOH | 14 |

| TMSNCS | MeCN | 21 |

| KSCN | CH₂Cl₂ | No Reaction |

| KSCN | MeOH | 40 |

Data adapted from a study on the thiocyanation of anisole. jst.go.jp

Comparative Analysis of Different Synthesis Methods

Both direct synthesis and in situ generation of TMSNCS offer distinct advantages and are chosen based on the specific requirements of a synthetic procedure.

Direct Synthesis:

Advantages: This approach yields a pure, well-characterized, and isolable reagent. The availability of pure TMSNCS allows for precise control over stoichiometry in subsequent reactions. It is suitable for reactions that are sensitive to the by-products of in situ generation (e.g., salts or water).

Disadvantages: Requires an additional synthesis and purification step (distillation), which can be time-consuming. The TMSNCS reagent itself is moisture-sensitive and requires careful handling and storage.

In Situ Generation:

Advantages: This method is highly convenient, especially for one-pot reactions, as it bypasses the need to isolate and handle the TMSNCS reagent. It can be more atom-economical and generate less waste from purification. Some procedures, including those on an industrial scale, favor this approach for its efficiency and less stringent requirements, such as not needing anhydrous conditions. wikipedia.org

Disadvantages: The presence of other reagents and by-products from the generation step can potentially interfere with the main reaction or complicate the final work-up. Precise control over the amount of TMSNCS generated can be more challenging compared to using the purified reagent.

The following table provides a comparative overview of the two main synthesis strategies.

| Feature | Direct Synthesis | In Situ Generation |

| Reagent Handling | Requires handling of pure, moisture-sensitive TMSNCS. | Avoids isolation and handling of TMSNCS. |

| Purity & Control | High purity; precise stoichiometric control. | Purity depends on reaction; less precise control. |

| Convenience | Less convenient; requires a separate synthetic step. | Highly convenient for one-pot procedures. |

| By-products | By-products are removed during purification. | By-products are present in the reaction mixture. |

| Scalability | Suitable for both lab and industrial scale. | Often preferred for industrial-scale efficiency. wikipedia.org |

| Typical Application | Reactions requiring high purity and precise dosing. | Rapid screening, one-pot multi-step syntheses. |

Reactivity and Reaction Mechanisms of Trimethylsilyl Isothiocyanate Tmsncs

Nucleophilic Characteristics of Trimethylsilyl Isothiocyanate (TMSNCS)jst.go.jprsc.org

The primary role of TMSNCS in organic reactions is that of a nucleophile. wikipedia.orgwhu.edu.cn The isothiocyanate moiety possesses two potential nucleophilic sites, leading to a phenomenon known as ambident nucleophilicity. wikipedia.orgsmolecule.com This dual reactivity allows TMSNCS to participate in a wide range of transformations, including additions to unsaturated systems and substitution reactions. wikipedia.orgtandfonline.com

The isothiocyanate group (-N=C=S) in TMSNCS is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the sulfur atom. wikipedia.orgnumberanalytics.com The choice between N-attack and S-attack is a critical factor that determines the structure of the final product, leading to either isothiocyanates (R-NCS) or thiocyanates (R-SCN), respectively. chemrxiv.orgnih.gov

The outcome of the reaction is often dictated by the reaction conditions and the nature of the electrophile. chemrxiv.orgresearchgate.net In many cases, the reaction is thermodynamically controlled, favoring the formation of the more stable isothiocyanate product. rsc.orgchemrxiv.org However, kinetic control can also play a role, particularly in reactions where the sulfur atom, being more polarizable, acts as the initial site of attack. researchgate.netresearchgate.net Subsequent isomerization can then lead to the thermodynamically favored isothiocyanate. chemrxiv.org

An example of this ambident behavior is seen in the reaction of TMSNCS with alkyl halides. In these substitution reactions, the sulfur atom typically acts as the nucleophile, resulting in the formation of alkyl thiocyanates. wikipedia.org Conversely, in reactions with aldehydes, the nitrogen atom attacks the carbonyl carbon, leading to the formation of α-isothiocyanato derivatives. wikipedia.orgsmolecule.com

The regioselectivity and chemoselectivity of reactions involving TMSNCS are influenced by a combination of electronic and steric factors, as well as the reaction conditions. algoreducation.comscribd.com These factors determine which nucleophilic site of the isothiocyanate group will react and with which electrophilic center in the substrate.

Key Factors Influencing Selectivity:

| Factor | Influence on Reactivity | Example |

| Electrophile Hardness/Softness | According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react with the harder nitrogen atom, while softer electrophiles favor reaction with the softer sulfur atom. | The reaction with hard electrophiles like carbocations often leads to N-attack. researchgate.net |

| Solvent Polarity | The polarity of the solvent can influence the solvation of the nucleophile and the transition state, thereby affecting the reaction pathway. Protic solvents can accelerate reactions by activating the electrophile. rsc.org | In the conjugate isothiocyanation of enones, protic solvents like ethanol were found to be effective. rsc.org |

| Lewis Acid Catalysis | Lewis acids can activate electrophiles by coordinating to them, making them more susceptible to nucleophilic attack. wikipedia.org The choice of Lewis acid can influence the regioselectivity of the reaction. nsf.govgoogle.com | Tin(IV) chloride (SnCl₄) and boron trichloride (BCl₃) have been used to catalyze reactions of TMSNCS. nsf.gov |

| Steric Hindrance | Steric hindrance around the electrophilic center can favor attack by the less sterically demanding nitrogen atom of the isothiocyanate group. algoreducation.com | |

| Temperature | Higher temperatures can favor the thermodynamically more stable product, which is often the isothiocyanate. chemrxiv.org This suggests that at lower temperatures, the kinetically favored thiocyanate may be formed initially, followed by isomerization at higher temperatures. |

The trimethylsilyl (TMS) group plays a crucial role in the reactivity and stability of TMSNCS. wikipedia.org It is a bulky, chemically inert group that enhances the solubility of the reagent in organic solvents. nsf.govwikipedia.org

One of the key functions of the TMS group is its ability to act as a leaving group, facilitating the in-situ generation of the isothiocyanate nucleophile. researchgate.net In the presence of a protic solvent or a Lewis acid, the Si-N bond can be cleaved, releasing the reactive isothiocyanate species. researchgate.netnsf.gov

Furthermore, the TMS group can stabilize reaction intermediates through silylation. fiveable.me In some reactions, the TMS group can be transferred to an oxygen or nitrogen atom in the substrate, forming a stable silyl ether or silyl amine intermediate. fiveable.meacs.org This can help to drive the reaction forward and influence the final product distribution. For instance, in reactions with alcohols, the formation of a stable trimethylsilyl ether is a common feature. wikipedia.org

The TMS group in TMSNCS has also been shown to scavenge reactive species like hydrogen fluoride (HF) and phosphorus pentafluoride (PF₅) in electrolyte solutions for lithium-ion batteries, leading to the formation of stable TMS-F and improving battery performance. sci-hub.se

Factors Influencing Regioselectivity and Chemoselectivity

Electrophilic Characteristics of this compound (TMSNCS)jst.go.jp

While TMSNCS predominantly acts as a nucleophile, it can also exhibit electrophilic character under certain conditions. wikipedia.org The carbon atom of the isothiocyanate group is electron-deficient and can be attacked by strong nucleophiles.

For example, TMSNCS can react with amines to form thiourea derivatives. wikipedia.org In these reactions, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate. This reactivity has been utilized in the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net

Mechanistic Pathways of Key Reactionsresearchgate.netrsc.org

The versatility of TMSNCS in organic synthesis is evident in the diverse range of reactions it undergoes. Understanding the mechanistic pathways of these reactions is crucial for predicting product outcomes and optimizing reaction conditions.

A significant application of TMSNCS is the conjugate isothiocyanation of α,β-unsaturated ketones (enones). rsc.org This reaction provides a direct method for the synthesis of β-isothiocyanato carbonyl compounds, which are valuable intermediates in medicinal chemistry. rsc.org

The reaction proceeds via a 1,4-addition of the isothiocyanate nucleophile to the enone. rsc.org A study on the conjugate isothiocyanation of enones with TMSNCS in the absence of an external promoter revealed that the reaction is thermodynamically controlled. rsc.orgnjit.edu

Proposed Mechanistic Pathway:

Activation of the Enone: In the presence of a protic solvent like ethanol, the carbonyl oxygen of the enone is protonated, which activates the enone system for nucleophilic attack. rsc.org

Nucleophilic Attack: The isothiocyanate anion, generated in situ from TMSNCS, attacks the β-carbon of the activated enone in a conjugate addition fashion. rsc.orgresearchgate.net

Isomer Selectivity: Density functional theory (DFT) calculations have shown that the formation of the isothiocyanate isomer is thermodynamically favored over the thiocyanate isomer, with the conjugate isothiocyanation being an exergonic process. rsc.org

Product Formation: Tautomerization of the resulting enolate intermediate yields the final β-isothiocyanato ketone product.

This method is notable for its mild reaction conditions, typically proceeding at 0 °C in a short time frame, and its high yields (87–98%). rsc.org

Influence of Protic Solvents on Enone Activation

Addition Reactions

TMSNCS readily participates in addition reactions with a variety of carbonyl and unsaturated compounds. wikipedia.org

TMSNCS reacts as a nitrogen nucleophile in Lewis acid-catalyzed additions to aldehydes and acetals. wikipedia.orgresearchgate.net The reaction with aldehydes typically yields symmetrical α,α′-diisothiocyanato ethers in good to excellent yields. researchgate.netresearchmap.jp When TMSNCS is reacted with acetals, it results in the substitution of one of the ether groups to form unsymmetrical α-isothiocyanato ethers. wikipedia.orgresearchgate.net

| Substrate | Catalyst | Product Type | Reference(s) |

| Aldehydes | Lewis Acid | Symmetrical α,α′-diisothiocyanato ethers | researchgate.net, researchmap.jp |

| Acetals | Lewis Acid | Unsymmetrical α-isothiocyanato ethers | wikipedia.org, researchgate.net |

The reactivity of TMSNCS extends to various unsaturated systems, including alkenes, dienes, and alkynes. wikipedia.org These reactions often provide routes to complex sulfur- and nitrogen-containing molecules. For instance, a direct thiocyanation of alkenes to produce 1,2-dithiocyanates can be achieved using a combination of [bis(acetoxy)iodo]benzene and TMSNCS. researchgate.net

Furthermore, the reaction of TMSNCS with unsaturated compounds in the presence of ethyl benzenesulfenate has been explored, yielding thiocyanato- and isothiocyanatoalkyl phenyl sulfides. researchgate.netresearchgate.net The regio- and stereoselectivity of these additions have been studied for alkenes, dienes, and alkynes. researchgate.netresearchgate.netresearchgate.net The ring-opening of strained alkenes like those in N-substituted aziridines and cyclohexene oxide with TMSNCS proceeds smoothly, even without a catalyst, to give trans-addition products. sigmaaldrich.comtandfonline.com The conjugate addition to α,β-unsaturated ketones (enones) is a particularly noteworthy reaction that yields β-isothiocyanato ketones. rsc.orgnih.gov

| Unsaturated Substrate | Reagent(s) | Product Type | Reference(s) |

| Alkenes | [Bis(acetoxy)iodo]benzene, TMSNCS | 1,2-Dithiocyanates | researchgate.net |

| Alkenes, Dienes, Alkynes | Ethyl benzenesulfenate, TMSNCS | Thiocyanato/Isothiocyanatoalkyl phenyl sulfides | researchgate.net, researchgate.net |

| Cyclohexene Oxide | TMSNCS | trans-2-Hydroxy-1-isothiocyanates | sigmaaldrich.com, tandfonline.com |

| Enones | TMSNCS, Protic Solvent | β-Isothiocyanato ketones | rsc.org, nih.gov |

Reactions with Aziridines and Cyclohexene Oxide

This compound (TMSNCS) is a versatile reagent capable of inducing ring-opening reactions in strained three-membered rings like aziridines and epoxides, such as cyclohexene oxide. tandfonline.comsigmaaldrich.comtandfonline.comsmolecule.comsigmaaldrich.com These reactions typically proceed without the need for a catalyst and under mild conditions, offering a direct route to valuable bifunctional molecules. tandfonline.comtandfonline.com

The reaction involves the nucleophilic attack of the isothiocyanate group on one of the carbon atoms of the aziridine or epoxide ring, leading to the cleavage of a carbon-nitrogen or carbon-oxygen bond. TMSNCS exhibits ambident nucleophilic character, meaning it can react via either its sulfur or nitrogen atom. wikipedia.org In the case of N-substituted aziridines and cyclohexene oxide, TMSNCS often behaves as a sulfur-centered nucleophile, yielding thiocyanate products. tandfonline.com However, the product distribution between thiocyanates and isothiocyanates can be influenced by the substrate and reaction conditions. tandfonline.com

For instance, the reaction with N-benzyl and N-tosyl aziridines, as well as with cyclohexene oxide (an oxirane), predominantly yields the trans-thiocyanate addition products. tandfonline.com Conversely, with N-benzoylated aziridines, significant amounts of the corresponding isothiocyanates are also formed. tandfonline.com The ring-opening is highly trans-stereoselective. tandfonline.com The reaction proceeds to give N-substituted trans-2-amino-1-isothiocyanates, trans-2-amino-1-thiocyanates, or trans-2-hydroxy-1-isothiocyanates. tandfonline.com

Table 1: Reaction of TMSNCS with Aziridines and Cyclohexene Oxide

| Substrate | Conditions | Product(s) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| N-benzyl aziridine | THF, 20°C, 24h | trans-1-(Benzylamino)-2-thiocyanatoethane | 88 | tandfonline.com |

| N-benzoyl aziridine | THF, 20°C, 24h | trans-1-(Benzoylamino)-2-thiocyanatoethane & trans-1-(Benzoylamino)-2-isothiocyanatoethane | 35 (thiocyanate), 21 (isothiocyanate) | tandfonline.com |

| N-tosyl aziridine | THF, 50°C, 24h | trans-1-(Tosylamino)-2-thiocyanatoethane | 75 | tandfonline.com |

| Cyclohexene oxide | THF, 20°C, 24h | trans-2-Thiocyanatocyclohexanol | 82 | tandfonline.com |

Substitution Reactions

TMSNCS is an effective nucleophile in substitution reactions, particularly for the displacement of halides. wikipedia.orgCurrent time information in Bangalore, IN. Its ambident nature allows it to form either thiocyanate or isothiocyanate structures depending on the substrate and reaction conditions. wikipedia.org

This compound serves as a reagent for converting alkyl halides into the corresponding alkyl thiocyanates or isothiocyanates. smolecule.comwikipedia.org Acting as a sulfur nucleophile, TMSNCS substitutes the halide on various alkyl substrates. smolecule.comwikipedia.org These substitution reactions can be performed under notably mild conditions, often facilitated by a phase-transfer catalyst like tetrabutylammonium fluoride. wikipedia.org The reaction of 1-adamantyl chloride with TMSNCS in the presence of titanium(IV) chloride has also been reported as a method to produce 1-adamantyl isothiocyanate. thieme-connect.comacs.org

The reaction of TMSNCS with alkyl halides is a key method for the synthesis of alkyl thiocyanates. smolecule.comwikipedia.org The sulfur atom of TMSNCS acts as the nucleophile, displacing the halide to form a C-S bond. smolecule.com This method is advantageous as it often proceeds under mild conditions and can be applied to a range of alkyl substrates. wikipedia.org The use of a phase-transfer catalyst promotes the reaction efficiently. wikipedia.org Beyond alkyl halides, TMSNCS is also used as a thiocyanating agent in more complex transformations, such as the copper-catalyzed aerobic oxidative thiocyanation of arylboronic acids and the trifluoromethylthiocyanation of alkenes, to produce various aryl and alkyl thiocyanates. lookchem.comnih.gov

Table 2: Synthesis of Alkyl Thiocyanates using TMSNCS

| Substrate | Co-reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl Halides (General) | Tetrabutylammonium fluoride | Alkyl Thiocyanates | Not specified | wikipedia.org |

| Alkenes (General) | Togni reagent, Copper(I) catalyst | CF3-containing Alkyl Thiocyanates | Not specified | nih.gov |

| Arylboronic Acids | Copper catalyst | Aryl Thiocyanates | Not specified | lookchem.com |

| Aliphatic N-fluorosulfonamides | Copper catalyst | Alkyl Thiocyanates | Not specified | researchgate.net |

Reactions with Alkyl Halides

Heterocycle Formation Reactions

TMSNCS is a valuable building block in the synthesis of various nitrogen- and sulfur-containing heterocycles. smolecule.comwikipedia.org It can act as an electrophile, reacting with nucleophiles to form thioamide-type structures that can undergo subsequent cyclization reactions. smolecule.comwikipedia.org

Isothiocyanates, which can be generated from or are structurally related to TMSNCS, are fundamental precursors for the synthesis of thioureas. chemrxiv.org The general synthesis involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govbeilstein-journals.org While direct, one-pot reactions starting from TMSNCS to form thioureas are less commonly detailed, TMSNCS is a key reagent to generate isothiocyanate intermediates in situ. For example, the reaction of an amine with TMSNCS would first form an N-silylated thiourea, which upon hydrolysis yields the final thiourea product. Thioureas are important intermediates themselves, used in the synthesis of other heterocyclic systems. thieme-connect.comjrespharm.com

A highly efficient, one-pot synthesis of 3-substituted-5-mercapto-1,2,4-triazoles utilizes TMSNCS. wikipedia.orgresearchgate.net This method is favored on an industrial scale due to its high efficiency and non-stringent reaction conditions, as it does not require anhydrous solvents or an inert atmosphere. wikipedia.org The process involves the reaction of a carboxylic acid hydrazide with an equimolar amount of TMSNCS in a solvent like ethanol. wikipedia.orgresearchgate.net This initially forms an N-acylthiosemicarbazide intermediate. researchgate.net Subsequent treatment of the reaction mixture with a base, such as sodium hydroxide, followed by heating, induces cyclization. wikipedia.org Neutralization with an acid then yields the pure mercapto-1,2,4-triazole product. wikipedia.org

Table 3: One-Pot Synthesis of 3-Phenyl-5-mercapto-4H-1,2,4-triazole

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzohydrazide | TMSNCS | 1. Reflux in EtOH, 5h 2. Add NaOH, reflux 4h 3. Neutralize with Acetic Acid | 3-Phenyl-5-mercapto-4H-1,2,4-triazole | 88% | wikipedia.org |

Synthesis of Amino Acid Thiohydantoins

This compound (TMSNCS) serves as an effective derivatizing agent in the synthesis of amino acid thiohydantoins. sigmaaldrich.comthermofisher.inlookchem.comcymitquimica.com A developed method for C-terminal protein sequencing involves the activation of the carboxyl group and protection of the amino group in amino acids with acetyl chloride. jchemrev.com Subsequent treatment with TMSNCS yields N-acetyl thiohydantoins. jchemrev.com These intermediates can then be deacetylated to provide the final thiohydantoin reference standards. jchemrev.com This approach was designed to overcome the limitations associated with previous methods, such as the reactivity of side chains in amino acids. jchemrev.com

Synthesis of 2-Amino-1,3,4-oxadiazoles

Table 1: Synthesis of 2-Amino-1,3,4-oxadiazoles via TMSNCS Promotion Data synthesized from reported methodologies. rsc.org

| Starting Material (Hydrazide) | Product | Yield (%) |

| Benzoic hydrazide | 2-Amino-5-phenyl-1,3,4-oxadiazole | 94 |

| 4-Methylbenzoyl hydrazide | 2-Amino-5-(p-tolyl)-1,3,4-oxadiazole | 92 |

| 4-Chlorobenzoyl hydrazide | 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole | 90 |

| 4-Nitrobenzoyl hydrazide | 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | 88 |

| Isonicotinohydrazide | 2-Amino-5-(pyridin-4-yl)-1,3,4-oxadiazole | 85 |

Synthesis of 2-Amino-1,3,4-thiadiazoles

This compound is a key reagent in a novel and efficient one-pot synthesis of 2-amino-1,3,4-thiadiazoles. researchgate.netrsc.orgrsc.org The reaction commences with the treatment of various carboxylic acid hydrazides with TMSNCS in ethanol, which are refluxed to generate thiosemicarbazide intermediates in situ. rsc.org Unlike the synthesis of oxadiazoles, the subsequent step involves cyclodehydration of these intermediates under strongly acidic conditions, using concentrated sulfuric acid (H₂SO₄). rsc.orgrsc.org This process affords the desired 2-amino-1,3,4-thiadiazoles in high yields, ranging from 71% to 87%. rsc.org The method avoids the need to isolate the thiosemicarbazide, making it a convenient and direct route to this important heterocyclic scaffold. rsc.org

The proposed mechanism involves the nucleophilic attack of the hydrazide on TMSNCS to form an N-acylthiosemicarbazide intermediate. researchgate.net Subsequent acid-catalyzed intramolecular cyclization and dehydration leads to the formation of the stable 1,3,4-thiadiazole ring. researchgate.net

Table 2: One-Pot Synthesis of 2-Amino-1,3,4-thiadiazoles using TMSNCS Data derived from Guda, D. R., Cho, H. M., & Lee, M. E. (2013). Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using this compound (TMSNCS). RSC Advances, 3(19), 6813-6816. rsc.org

| Entry | Hydrazide | Product | Yield (%) |

| 1 | Benzoic acid hydrazide | 2-Amino-5-phenyl-1,3,4-thiadiazole | 87 |

| 2 | 4-Methylbenzoic acid hydrazide | 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | 83 |

| 3 | 4-Methoxybenzoic acid hydrazide | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 85 |

| 4 | 4-Chlorobenzoic acid hydrazide | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 83 |

| 5 | 4-Bromobenzoic acid hydrazide | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | 80 |

| 6 | 4-Nitrobenzoic acid hydrazide | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 76 |

| 7 | 2-Chlorobenzoic acid hydrazide | 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | 78 |

| 8 | Nicotinic acid hydrazide | 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole | 74 |

| 9 | Isonicotinic acid hydrazide | 2-Amino-5-(pyridin-4-yl)-1,3,4-thiadiazole | 72 |

| 10 | Picolinic acid hydrazide | 2-Amino-5-(pyridin-2-yl)-1,3,4-thiadiazole | 74 |

Synthesis of 3-(2-Amino-4-thiazolyl)coumarins

A facile, one-pot, multi-component synthesis of 3-(2-amino-4-thiazolyl)coumarins has been developed using TMSNCS. tandfonline.comtandfonline.com This reaction involves the condensation of a 3-(2-bromoacetyl)-2H-chromen-2-one, TMSNCS, and a primary amine. tandfonline.comrsc.org The three components are refluxed in ethanol to produce the corresponding 3-(2-amino-4-thiazolyl)coumarins in good yields. tandfonline.com This method is noted for its simple experimental conditions, inexpensive reagents, and clean reaction profiles. tandfonline.com The role of TMSNCS is to react with the primary amine in situ to generate a substituted thiourea, which then undergoes a Hantzsch-type condensation with the 3-(2-bromoacetyl)-2H-chromen-2-one to form the thiazole ring fused to the coumarin core. tandfonline.comrsc.org

Synthesis of Imidazoline-2-thiones

This compound is utilized in a facile synthesis of 4-(dialkylamino)imidazoline-2-thiones. acs.org This reaction proceeds by treating 3-(dialkylamino)-2H-azirines with TMSNCS. acs.orgsigmaaldrich.com The reaction provides a direct route to these 1-unsubstituted imidazoline-2-thione derivatives. sigmaaldrich.com

Reactions with Hydrazides and Thiosemicarbazides

This compound exhibits versatile reactivity with hydrazides and their derivatives, serving as a crucial building block for various heterocycles. rsc.orgrsc.org Its primary reaction with carboxylic acid hydrazides is the formation of N-acylthiosemicarbazide intermediates. rsc.orgresearchgate.net This step is foundational for subsequent cyclization reactions.

The fate of the in situ generated thiosemicarbazide is dictated by the reaction conditions:

Cyclodehydration: In the presence of a strong acid like concentrated H₂SO₄, the thiosemicarbazide undergoes cyclodehydration to form 2-amino-1,3,4-thiadiazoles. rsc.orgrsc.org

Cyclodesulfurization: Under basic conditions and in the presence of an oxidizing agent like I₂/KI, the thiosemicarbazide undergoes cyclodesulfurization to yield 2-amino-1,3,4-oxadiazoles. rsc.org

This divergent reactivity allows for the selective synthesis of either thiadiazoles or oxadiazoles from the same set of initial reactants (hydrazide and TMSNCS) simply by altering the cyclization promoter. rsc.orgrsc.org

Reactions with Fullerene-Mixed Peroxides

This compound has been shown to react with complex fullerene derivatives. sigmaaldrich.comchemicalbook.com Specifically, the reaction of TMSNCS with the fullerene-mixed peroxide C₆₀(O)(OOtBu)₄ targets the epoxide moiety on the fullerene cage. sigmaaldrich.comresearchgate.net This reaction results in the formation of an isothiocyanate derivative, C₆₀(NCS)(OH)(OOtBu)₄. sigmaaldrich.com Further transformation of this product is possible; the newly introduced isothiocyanate and hydroxyl moieties can be treated with alumina to quantitatively yield a fullerene-fused tetrahydrothiazolidin-2-one ring. researchgate.net

Thiocyanation and Isothiocyanation Reactions

This compound (TMSNCS) is a versatile reagent utilized in a variety of thiocyanation and isothiocyanation reactions. researchgate.net It serves as a reliable source for the nucleophilic thiocyanate ion (NCS⁻) and participates in electrophilic additions to unsaturated systems, often facilitated by catalysts or oxidizing agents. rsc.orgwikipedia.org

Direct Thiocyanation of Alkenes

The direct addition of two thiocyanate groups across a carbon-carbon double bond (dithiocyanation) can be achieved using this compound in combination with a hypervalent iodine reagent. One such method employs [bis(acetoxy)iodo]benzene and TMSNCS for the direct thiocyanation of alkenes, resulting in the formation of 1,2-dithiocyanates. vjs.ac.vn This approach provides a route to vicinal dithiocyanates from various alkene substrates. vjs.ac.vn

Another system for the thiocyanation of aromatic compounds uses 1-chloro-1,2-benziodoxol-3-(1H)-one with TMSNCS. jst.go.jp This reaction proceeds smoothly with electron-rich aromatic compounds, yielding thiocyanated products with high regioselectivity. jst.go.jp NMR studies suggest that this reaction proceeds through the in-situ generation of thiocyanogen chloride (Cl-SCN) as the active electrophilic species. jst.go.jp

| Reaction | Reagents | Substrate Scope | Key Feature |

| Direct Dithiocyanation | [Bis(acetoxy)iodo]benzene / TMSNCS | Alkenes | Synthesis of 1,2-dithiocyanates. vjs.ac.vn |

| Aromatic Thiocyanation | 1-Chloro-1,2-benziodoxol-3-(1H)-one / TMSNCS | Electron-rich aromatics (e.g., phenols, anilides, indoles) | High regioselectivity; proceeds via in-situ generated Cl-SCN. jst.go.jp |

Thiocyanatothiolation of Alkenes

The simultaneous addition of a thiocyanate group and a thiol group to an alkene, known as thiocyanatothiolation, can be accomplished using TMSNCS. A method has been reported for the synthesis of thiocyanato- and isothiocyanatoalkyl phenyl sulfides through the reaction of unsaturated compounds like alkenes, dienes, and alkynes with ethyl benzenesulfenate and this compound. rsc.orgresearchgate.net The regio- and stereoselectivity of this reaction have been studied, demonstrating its utility in creating bifunctional sulfur-containing molecules. rsc.orgresearchgate.net While other methods exist that use free thiols and ammonium thiocyanate (NH₄SCN) promoted by N-Bromosuccinimide (NBS), the use of TMSNCS with a sulfenate ester provides a distinct pathway for this transformation. rsc.org

Trifluoromethylthiocyanation of Alkenes

A highly selective and efficient method for the intermolecular trifluoromethylthiocyanation of alkenes has been developed utilizing this compound as the thiocyanating agent. acs.orgnih.gov This copper-catalyzed reaction involves the Togni reagent as the trifluoromethyl (CF₃) source. nih.govacs.org The process is effective for both activated and unactivated alkenes, including monosubstituted terminal alkenes and 1,1-disubstituted olefins, affording vicinal CF₃-substituted alkyl thiocyanates in moderate to good yields. acs.orgfigshare.com

The reaction tolerates various functional groups, such as unprotected phenols and aldehydes. acs.org Mechanistic studies, including experiments with radical clock substrates, suggest the involvement of a benzylic radical intermediate, which is generated from the addition of a CF₃ radical to the alkene. acs.org

| Substrate Type | Example Substrate | Catalyst/Reagents | Product Type | Yield |

| Monosubstituted Terminal Alkenes | Styrene | Cu(I) catalyst, Togni reagent, TMSNCS | Vicinal CF₃-substituted alkyl thiocyanate | Good. acs.org |

| 1,1-Disubstituted Olefins | α-Methylstyrene derivative | Cu(I) catalyst, Togni reagent, TMSNCS | Vicinal CF₃-substituted alkyl thiocyanate | Good. acs.org |

| Diene | 1,6-diene substrate | Cu(I) catalyst, Togni reagent, TMSNCS | Cyclization product | Moderate dr. acs.org |

| Radical Clock Substrate | Vinylcyclopropane derivative | Cu(I) catalyst, Togni reagent, TMSNCS | Ring-opening product | Moderate. acs.org |

Aerobic Oxidative Thiocyanation of Arylboronic Acids

A facile and efficient protocol for converting arylboronic acids into their corresponding aryl thiocyanates has been developed using a copper-catalyzed oxidative cross-coupling reaction. rsc.org This method employs this compound as the thiocyanate source and operates under a balloon of oxygen at ambient temperature. rsc.orgsci-hub.se The presence of a catalytic amount of copper(I) chloride (CuCl) and sodium fluoride (NaF) is crucial for the reaction to proceed smoothly. rsc.org

This transformation is notable for its mild conditions and broad substrate scope, tolerating a wide range of functional groups, including those that are strongly electron-withdrawing. rsc.org It presents a competitive synthetic route to aryl thiocyanates, overcoming limitations of traditional methods like the Sandmeyer-type reaction. rsc.org

| Reaction | Catalyst | Thiocyanate Source | Oxidant | Key Additive | Temperature |

| Aerobic Oxidative Thiocyanation | Copper(I) chloride (CuCl) | This compound (TMSNCS) | Oxygen (O₂) | Sodium fluoride (NaF) | Room Temperature. rsc.org |

Isomerization Studies: Thiocyanate to Isothiocyanate

The dual reactivity of the thiocyanate anion allows for the formation of two isomeric products: thiocyanates (R-SCN) and isothiocyanates (R-NCS). wikipedia.org The isomerization between these two forms is a key aspect of reactions involving TMSNCS. Often, the thiocyanate is formed as a kinetic product and can subsequently rearrange to the more thermodynamically stable isothiocyanate, sometimes upon heating or under specific catalytic conditions. chemrxiv.orgoup.com For instance, in copper-catalyzed C-H bond thiocyanation with TMSNCS, the initially formed thiocyanate can be treated with zinc chloride (ZnCl₂) to promote isomerization to the corresponding isothiocyanate in a one-pot procedure. chemrxiv.org

Thermodynamic Stability of Isomers

In the equilibrium between thiocyanates and isothiocyanates, the isothiocyanate isomer is generally the more thermodynamically stable product. chemrxiv.orgnih.gov This thermodynamic preference drives the isomerization from the thiocyanate to the isothiocyanate form, particularly under conditions that allow for equilibrium to be reached, such as heating. chemrxiv.org The relative stability of isomers can be experimentally determined by comparing their standard heats of combustion; the more stable isomer releases less heat upon combustion. reddit.com

Computational studies have been employed to shed light on the thermodynamics of these isomers. Quantum chemical calculations show a small energy difference between corresponding thiocyanates and isothiocyanates, typically in the range of 0–5 kcal/mol, favoring the isothiocyanate. acs.org For the parent species, hydrogen isothiocyanate (HNCS) is calculated to be about 14 kcal/mol more stable than hydrogen thiocyanate (HSCN). acs.org Theoretical calculations on adducts of TMSNCS with Lewis acids also explore the stability of different linkage isomers, indicating that the thermodynamically most stable isomer is the one observed experimentally. d-nb.info

Kinetic vs. Thermodynamic Control in Product Formation

In chemical reactions where multiple products can be formed from a single reactant via different pathways, the distribution of products can be governed by either kinetic or thermodynamic control. The selection between these two regimes is highly dependent on the reaction conditions, such as temperature, reaction time, solvent, and the presence of catalysts. This principle is particularly relevant to the reactions of this compound (TMSNCS), an ambident nucleophile that can react through either its nitrogen or sulfur atom, leading to isothiocyanate (R-NCS) or thiocyanate (R-S-C≡N) products, respectively.

Generally, the reaction product that forms the fastest is known as the kinetic product, favored under conditions where the initial product formation is irreversible (e.g., low temperatures). libretexts.org Conversely, the most stable product is the thermodynamic product, which predominates when the reaction is reversible, allowing an equilibrium to be established (e.g., at higher temperatures or over longer reaction times). wikipedia.org

A classic illustration of this concept is the addition of hydrogen bromide (HBr) to 1,3-butadiene, where the product ratio is directly influenced by the reaction temperature.

| Temperature | 1,2-Adduct (Kinetic Product) | 1,4-Adduct (Thermodynamic Product) | Dominant Control |

| 0 °C | 71% | 29% | Kinetic |

| 40 °C | 15% | 85% | Thermodynamic |

| Data derived from studies on the electrophilic addition of HBr to 1,3-butadiene. |

At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At elevated temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favoring the more stable, internally substituted 1,4-adduct.

Isothiocyanate vs. Thiocyanate Formation

In the context of TMSNCS and other sources of the thiocyanate ion, the formation of the S-bonded thiocyanate adduct is typically the kinetically favored pathway. nih.gov However, the N-bonded isothiocyanate isomer is generally the more thermodynamically stable product. chemrxiv.orgchinesechemsoc.org This distinction allows for the selective synthesis of one isomer over the other by carefully controlling the reaction conditions.

Research has shown that reactions can be designed to initially form the kinetic thiocyanate product, which then isomerizes to the more stable thermodynamic isothiocyanate. For instance, in a copper-catalyzed benzylic C-H thiocyanation using TMSNCS, the benzyl thiocyanate is formed as the kinetic product. For certain substrates, this kinetic product spontaneously isomerizes to the more stable benzyl isothiocyanate. In other cases, the addition of a Lewis acid catalyst can facilitate this thermodynamically driven rearrangement. chinesechemsoc.org

A clear example of temperature-dependent control was observed in the reaction of styrenes with thiopyrrolidine-2,5-dione and TMSNCS. At room temperature, the reaction yields a product containing a thiocyanate moiety, the kinetic product. Upon heating, this product isomerizes to the thermodynamically favored isothiocyanate. chemrxiv.org

| Substrate | Reagents | Temperature | Major Product Type | Control Type |

| Styrene | Thiopyrrolidine-2,5-dione, TMSNCS | Room Temp. | Thiocyanate | Kinetic |

| Styrene | Thiopyrrolidine-2,5-dione, TMSNCS | 90 °C | Isothiocyanate | Thermodynamic |

| Illustrative data based on mechanistic investigations of styrene reactions. chemrxiv.org |

Influence of Substrate and Reaction System

The structure of the substrate itself can influence whether the kinetic or thermodynamic pathway is favored. In reactions converting alcohols to their corresponding sulfur analogues using a PPh₃/DDQ/n-Bu₄NSCN system, the outcome is highly dependent on the nature of the alcohol. researchgate.net

| Alcohol Type | Major Product | Implied Pathway |

| Primary | Thiocyanate (R-SCN) | Kinetic |

| Secondary | Mixture of Thiocyanate/Isothiocyanate | Mixed |

| Tertiary | Isothiocyanate (R-NCS) | Thermodynamic |

| Product distribution from the reaction of alcohols with the PPh₃/DDQ/n-Bu₄NSCN system. researchgate.net |

Primary alcohols predominantly yield the kinetic thiocyanate product. Tertiary alcohols, which can form more stable carbocation intermediates, favor the formation of the more stable thermodynamic isothiocyanate product. Secondary alcohols often result in a mixture of both isomers. researchgate.net

Furthermore, some reactions involving TMSNCS are inherently under thermodynamic control. The conjugate addition of TMSNCS to enones, for example, selectively yields β-isothiocyanato carbonyl products. Computational studies have indicated that this selectivity arises because the reaction is thermodynamically controlled, with only the formation of the isothiocyanate conjugate being an exergonic process. rsc.org

Catalysis in Trimethylsilyl Isothiocyanate Tmsncs Mediated Reactions

Lewis Acid Catalysis

Lewis acids play a important role in activating substrates for nucleophilic attack by trimethylsilyl isothiocyanate. This activation strategy is particularly effective in reactions involving carbonyl compounds and other electrophiles.

One notable application is the preparation of 1,3-difunctionalized adamantane derivatives. thieme-connect.comcolab.ws In a reaction starting from 7-methylenebicyclo[3.3.1]nonan-3-one, a variety of Lewis acids can be used. thieme-connect.comcolab.ws When this compound is used as the nucleophile in the presence of zinc iodide as a catalyst, the reaction yields a 1:1 mixture of the corresponding 3-trimethylsiloxyadamantyl thiocyanate and isothiocyanate derivatives. thieme-connect.comcolab.ws

The general mechanism for Lewis acid-catalyzed reactions with TMSNCS involves the coordination of the Lewis acid to an electrophilic substrate, such as an aldehyde. wikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack by the nitrogen atom of TMSNCS. wikipedia.org This process is crucial for additions across carbonyl groups and for the substitution of groups on acetals. wikipedia.org

The choice of Lewis acid can significantly influence the outcome of the reaction. For instance, in the reaction of 7-methylenebicyclo[3.3.1]nonan-3-one with benzene, different Lewis acids lead to 1,3-diphenyladamantane as the major product. thieme-connect.com This highlights the tunability of the reaction based on the catalytic system employed.

Brønsted Acid/Base Catalysis

Brønsted acids and bases are also utilized to catalyze reactions involving this compound, often by activating either the TMSNCS reagent or the substrate. These catalysts, which function by donating or accepting protons, are essential in various synthetic transformations. unacademy.com

In the synthesis of 2-amino-1,3,4-thiadiazoles, TMSNCS is reacted with carboxylic acid hydrazides. researchgate.net The in situ generated thiosemicarbazides undergo cyclodehydration under acidic conditions to produce the desired heterocyclic products in high yields. researchgate.net Conversely, basic conditions are employed in the synthesis of mercapto-1,2,4-triazoles from hydrazides and TMSNCS. researchgate.net Similarly, the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, prepared in situ from carboxylic acid hydrazides and TMSNCS, is achieved through cyclodesulfurization under basic conditions in the presence of an iodine/potassium iodide system. researchgate.net

A cooperative catalytic system involving a thiourea and a Brønsted acid has been reported for the tandem reaction of alkynes and TMSNCS. dp.tech This highlights the potential of using combined acid-base systems to achieve specific transformations.

Metal-Catalyzed Reactions

Metal catalysts are extensively used to mediate a diverse range of reactions involving this compound, enabling transformations that are often difficult to achieve by other means. These reactions include cross-coupling, addition, and cyclization reactions.

Ziegler-Natta Catalysis

In the field of polymer chemistry, this compound has been investigated in the context of Ziegler-Natta catalysis. mdpi.comresearchgate.net These catalyst systems are fundamental for the production of polyolefins. Research has shown that additives can be used to modify the properties of magnesium alkyls, which are precursors for Ziegler-Natta catalysts. mdpi.comresearchgate.net this compound, along with 2,6-dimethylphenyl isothiocyanate, was found to reduce the viscosity of a 20.4% butyl octyl magnesium (BOMAG) solution by approximately 50%. mdpi.comresearchgate.net

Subsequent studies demonstrated that Ziegler-Natta catalysts could still be synthesized using these modified magnesium alkyls. mdpi.com When tested in ethylene polymerization, the catalyst prepared with the this compound-modified precursor exhibited high activity. mdpi.com While the activity based on the amount of catalyst was comparable to the standard, the activity relative to the titanium content was lower due to a higher titanium percentage in the modified catalyst. mdpi.com

Copper(I) Catalysis

Copper(I) catalysts have proven to be highly effective in promoting various transformations with this compound. A significant application is the direct trifluoromethylthiocyanation of alkenes. researchgate.netacs.org In this reaction, TMSNCS serves as the thiocyanating agent, and a Togni reagent acts as the trifluoromethyl source, with a copper(I) catalyst facilitating the reaction. researchgate.netacs.org This method is applicable to both activated and unactivated alkenes, providing access to a range of CF3-containing thiocyanates. researchgate.netacs.org

Another important copper(I)-catalyzed reaction is the aerobic oxidative cross-coupling of arylboronic acids with TMSNCS. researchgate.netnih.gov This transformation, catalyzed by copper(I) chloride under an oxygen atmosphere, efficiently produces aryl thiocyanates at room temperature. researchgate.netnih.gov The reaction tolerates a wide variety of functional groups. researchgate.netnih.gov

Furthermore, a copper-catalyzed 1,3-aminothiocyanation of arylcyclopropanes has been developed. rsc.org This reaction utilizes N-fluorobenzenesulfonimide (NFSI) and TMSNCS to synthesize γ-aminothiocyanate derivatives in good yields under mild conditions. rsc.org

The versatility of copper catalysis is also evident in the synthesis of heterocycles. Copper catalysts, including both Cu(I) and Cu(II) species, are used in aziridination reactions and have been explored for the synthesis of various nitrogen-containing heterocycles. rsc.org

| Reaction Type | Substrates | Catalyst | Product | Ref. |

| Trifluoromethylthiocyanation | Alkenes, Togni Reagent | Copper(I) | CF3-containing thiocyanates | researchgate.net, acs.org |

| Oxidative Cross-Coupling | Arylboronic Acids | Copper(I) Chloride | Aryl thiocyanates | researchgate.net, nih.gov |

| 1,3-Aminothiocyanation | Arylcyclopropanes, NFSI | Copper(I) | γ-aminothiocyanate derivatives | rsc.org |

Palladium(0) Catalysis

Palladium(0) catalysts are well-known for their utility in cross-coupling reactions. While specific examples detailing palladium(0)-catalyzed reactions with this compound are less common in the provided context, the general principles of palladium catalysis are relevant. Palladium(0) complexes, such as those with phosphine ligands, are active in a variety of coupling processes. researchgate.netacs.orgscirp.org These reactions typically involve oxidative addition, transmetalation, and reductive elimination steps. The application of palladium catalysis often allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Iron(III) and Copper(II) Catalysis for Chemoselective Transformations

Both iron(III) and copper(II) catalysts have been explored for their ability to promote chemoselective transformations. In the context of copper-catalyzed reactions, both Cu(I) and Cu(II) species can be active catalysts. For instance, in the aziridination of alkenes, both oxidation states of copper are effective, although Fe(III) was found to give lower yields in the same reaction. rsc.org

Copper(II) catalysts are also implicated in photoredox cycles. In some copper-photocatalyzed reactions, a Cu(II) species is formed, which can interact with radical intermediates to form the final product. acs.orguni-regensburg.de The electronic properties of the substrates can influence the selectivity between thiocyanate and isothiocyanate products in these reactions. acs.orguni-regensburg.de For example, styrenes with electron-withdrawing groups tend to form thiocyanates, while those with strong electron-donating groups yield isothiocyanates. acs.orguni-regensburg.de

Mechanistic studies of copper-photocatalyzed reactions involving thiocyanation suggest that the copper complex can play a dual role as both a photoredox catalyst and a cross-coupling catalyst for C-SCN bond formation. jscimedcentral.com

| Catalyst | Reaction Type | Substrates | Key Observation | Ref. |

| Fe(III) | Aziridination | Alkenes | Lower yields compared to Cu(I)/Cu(II) | rsc.org |

| Cu(II) | Photocatalyzed Thiocyanation | Styrenes | Chemoselectivity depends on substrate electronics | acs.org, uni-regensburg.de |

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of transformations involving this compound (TMSNCS), various organocatalysts have been employed to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds, often with high levels of stereocontrol. These catalysts operate through non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates with the reactants. scienceopen.comfrontiersin.org

Key classes of organocatalysts used in TMSNCS-mediated reactions include:

Bifunctional (Thio)ureas and Squaramides : These catalysts possess both a hydrogen-bond donor (the (thio)urea or squaramide moiety) and a Lewis basic site (often a tertiary amine). beilstein-journals.orgbeilstein-journals.org This dual functionality allows them to simultaneously activate the electrophile and the nucleophile. For instance, in the addition of TMSNCS to electrophiles, the thiourea group can activate the electrophile by hydrogen bonding, while the amine base activates the TMSNCS. beilstein-journals.org Chiral versions of these catalysts have been instrumental in developing highly enantioselective reactions. beilstein-journals.orgbeilstein-journals.org

N-Heterocyclic Carbenes (NHCs) : NHCs are potent nucleophilic catalysts that can activate TMSNCS for addition to various carbonyl compounds and imines. nih.govorganic-chemistry.org The carbene attacks the silicon atom of TMSNCS, generating a highly reactive isothiocyanate species that can then engage with electrophiles. This strategy has been effectively used in the cyanosilylation of ketones using trimethylsilyl cyanide (TMSCN), a close analog of TMSNCS. organic-chemistry.org

Brønsted Acids : Strong Brønsted acids can catalyze the addition of TMSNCS to unsaturated systems. A Brønsted acid-catalyzed photoinduced intermolecular alkylative isothiocyanation of conjugated dienes with TMSNCS has been reported. rsc.org In this process, the acid protonates the substrate, rendering it more susceptible to nucleophilic attack by the isothiocyanate. rsc.org

Chiral Amines and Derivatives : Chiral primary and secondary amines, often derived from natural sources like Cinchona alkaloids, are powerful organocatalysts for asymmetric synthesis. rsc.orgkyoto-u.ac.jp They can activate substrates by forming chiral iminium ions or enamines, guiding the stereochemical outcome of the subsequent nucleophilic attack by TMSNCS. In the asymmetric cyanation of acylsilanes, chiral amine catalysts derived from (DHQ)₂AQN have shown high enantioselectivity. kyoto-u.ac.jp

The application of organocatalysts in TMSNCS chemistry provides a valuable metal-free alternative for synthesizing complex chiral molecules, aligning with the principles of green chemistry. scienceopen.comrsc.org

Table 1: Examples of Organocatalyzed Reactions with Silyl Isothiocyanates/Cyanides

| Catalyst Type | Reaction Type | Substrate | Silyl Reagent | Key Finding | Reference |

|---|---|---|---|---|---|

| Bifunctional Thiourea | Aza-Diels-Alder | Cyclic Keto/enolate salts | Not specified | Yields up to 99%, up to 99% ee for chiral azaspirocyclic derivatives. | beilstein-journals.org |

| Chiral Amine ((DHQ)₂AQN) | Asymmetric Cyanation | Acylsilanes | TMSCN | High enantioselectivity (91% ee) for the alcohol product. | kyoto-u.ac.jp |

| Brønsted Acid | Alkylative Isothiocyanation | Conjugated Dienes | TMSNCS | Achieved photoinduced reaction without an exogenous photocatalyst. | rsc.org |

| N-Heterocyclic Carbene (NHC) | Cyanosilylation | Ketones and Ketimines | TMSCN | Good yields under mild reaction conditions. | organic-chemistry.org |

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. savemyexams.com This approach offers significant practical advantages, including simplified catalyst separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes, which are highly desirable for industrial applications. rsc.orgresearchgate.net

In reactions involving TMSNCS, several types of solid materials have been investigated as heterogeneous catalysts:

Sulfated Zirconia (SZ) : Sulfated zirconia is a solid superacid that has proven effective in catalyzing the ring-opening of aziridines with thiocyanate nucleophiles. researchgate.net In a study using potassium thiocyanate, sulfated zirconia facilitated the regioselective formation of β-aminothiocyanates at room temperature. researchgate.net The catalyst functions under heterogeneous conditions and can be recovered and reused. researchgate.net Its strong acidic sites activate the aziridine ring, making it susceptible to nucleophilic attack.

Zeolites : Zeolites are microporous aluminosilicate minerals that are widely used as catalysts in the chemical industry. researchgate.net Their well-defined pore structure and acidic properties can influence the selectivity of reactions. researchgate.net For instance, alkaline earth metal ion-exchanged zeolites have been shown to control regioselectivity in aromatic alkylation reactions based on the hard-soft acid-base (HSAB) principle, a concept that could be extended to reactions with ambidentate nucleophiles like the isothiocyanate group. researchgate.net

Supported Metal Catalysts : While many TMSNCS reactions aim to be metal-free, heterogeneous systems can involve metals supported on solid materials like silica, alumina, or carbon. For example, copper-based solid catalysts have been developed for azide-alkyne cycloaddition reactions, demonstrating the utility of supported catalysts in facilitating complex bond formations. mdpi.com A copper-catalyzed benzylic C-H bond thiocyanation using TMSNCS has been developed, which could potentially be adapted to a heterogeneous system to improve catalyst recovery. chinesechemsoc.org

The general mechanism for heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, the chemical reaction on the surface, and subsequent desorption of the products. savemyexams.comresearchgate.net The efficiency and selectivity of the process are highly dependent on the catalyst's surface area, pore size, and the nature of its active sites. researchgate.net

Table 2: Heterogeneous Catalysts in Thiocyanation and Related Reactions

| Catalyst | Support/Type | Reaction Type | Nucleophile | Key Feature | Reference |

|---|---|---|---|---|---|

| Sulfated Zirconia | Solid Acid | Ring-opening of aziridines | KSCN | High regioselectivity; catalyst is recyclable. | researchgate.net |

| Sr-X Zeolite | Ion-exchanged Zeolite | Toluene methylation | Toluene | High ortho-xylene selectivity, demonstrating regiocontrol. | researchgate.net |

| Fe₃O₄ Nanoparticles | Magnetic Nanoparticles | Synthesis of 5-sulfanyltetrazoles | TMSNCS / TMSN₃ | Magnetically recoverable and reusable for at least six cycles. | researchgate.net |

| Cu(I) on SBA-15 | Mesoporous Silica | Azide-alkyne cycloaddition | NaN₃ | High catalytic activity in water; reusable. | mdpi.com |

Influence of Catalysts on Regioselectivity and Stereoselectivity

The choice of catalyst is paramount in directing the outcome of chemical reactions involving TMSNCS, particularly concerning regioselectivity and stereoselectivity. ethz.chnumberanalytics.com TMSNCS is an ambident nucleophile, meaning it can react through either the nitrogen or the sulfur atom, leading to isothiocyanate (R-NCS) or thiocyanate (R-SCN) products, respectively. wikipedia.org Catalysts can influence which atom attacks the electrophile, thereby controlling the regioselectivity of the reaction. numberanalytics.comnumberanalytics.com

Regioselectivity:

The regiochemical outcome of a reaction is determined by the relative energies of the possible transition states, which can be modulated by the catalyst. numberanalytics.com

Hard and Soft Acid-Base (HSAB) Principle : The choice between N-attack or S-attack can often be rationalized by the HSAB principle. Hard electrophiles tend to react with the hard nitrogen end of the isothiocyanate, while soft electrophiles favor the soft sulfur end. Catalysts can alter the electronic properties of the substrate, influencing this preference. For example, Lewis acids can coordinate to a substrate to make a particular site harder or softer, thus directing the nucleophilic attack. researchgate.net

Catalyst-Substrate Interaction : In the ring-opening of substituted aziridines with silyl isothiocyanates, the catalyst plays a crucial role in determining which carbon of the aziridine ring is attacked. researchgate.net Yttrium and ytterbium complexes have been used to control this regioselectivity. The steric bulk of the silyl group on the nucleophile (e.g., tBuPh₂SiNCS vs. TMSNCS) can also significantly impact selectivity, with larger groups often providing better control. researchgate.net A cobalt catalyst system has been shown to determine the regioselectivity in the ring-opening of epoxides, producing linear alcohols, complementing other methods that yield branched products. nih.gov

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of TMSNCS, this typically involves creating chiral centers with a specific three-dimensional arrangement (enantioselectivity or diastereoselectivity).

Chiral Catalysts : Asymmetric catalysis using chiral catalysts is the most effective method for achieving high enantioselectivity. scienceopen.combeilstein-journals.org Chiral bifunctional organocatalysts, for example, create a chiral environment around the reactants, forcing them to approach each other from a specific direction. beilstein-journals.orgbeilstein-journals.org This is achieved through precise spatial arrangement of hydrogen-bonding and Lewis basic sites, which recognize and bind the substrate in a preferred conformation during the transition state. beilstein-journals.org

Zimmerman-Traxler Model : In reactions involving carbonyl additions, the stereochemical outcome can often be predicted using models like the Zimmerman-Traxler model for aldol reactions. harvard.edu This model proposes a chair-like six-membered transition state. Chiral catalysts, including metal complexes and organocatalysts, can enforce a specific transition state geometry, thereby controlling the formation of syn or anti diastereomers. harvard.edu

Kinetic Resolution : In reactions with racemic substrates, a chiral catalyst can react preferentially with one enantiomer, allowing for the separation of the enantiomers. A bimetallic yttrium complex has been shown to effect a regiodivergent parallel kinetic resolution of racemic aziridines with trimethylsilyl azide (TMSN₃), where each enantiomer reacts at a different carbon atom to yield two distinct, enantiomerically enriched products. researchgate.net This principle is directly applicable to reactions with TMSNCS.

Table 3: Catalyst Influence on Selectivity in TMSNCS and Related Reactions

| Catalyst | Reaction | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|

| Yttrium/Ytterbium Complex | Ring-opening of aziridines with silyl isothiocyanates | Regioselectivity | Controls which carbon of the aziridine is attacked. | researchgate.net |

| Bifunctional Organocatalyst | Asymmetric synthesis of axially chiral benzamides | Enantioselectivity | Recognizes a specific substrate conformation to construct axial chirality. | beilstein-journals.org |

| Sulfated Zirconia | Ring-opening of aziridines with KSCN | Regioselectivity | High regioselectivity in forming β-aminothiocyanates. | researchgate.net |

| Cobalt/Nickel Dual Catalyst | Ring-opening of epoxides | Regioselectivity | Selectively forms the linear alcohol product over the branched one. | nih.gov |

| Bimetallic Yttrium Complex | Ring-opening of racemic aziridines with TMSN₃ | Regiodivergent Parallel Kinetic Resolution | Each enantiomer reacts at a different site, yielding two enantiopure products. | researchgate.net |

Advanced Synthetic Applications of Trimethylsilyl Isothiocyanate Tmsncs

Derivatization in Analytical Chemistry for Chromatographic Techniques (e.g., GC-MS)